Isobyakangelicol

Description

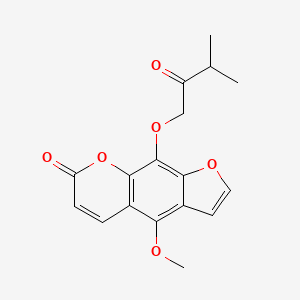

This compound is a natural product found in Murraya koenigii with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJATVZZLSOXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isobyakangelicol: A Comprehensive Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobyakangelicol is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Notably isolated from the roots of Angelica dahurica, this compound has garnered interest within the scientific community for its potential biological activities, including cytotoxic effects against cancer cell lines. This technical guide provides a detailed examination of the chemical properties of this compound, alongside an exploration of its biological effects and the experimental methodologies used to elucidate them. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz (DOT language).

Chemical Properties

This compound possesses a distinct molecular structure that dictates its chemical behavior and biological interactions. The fundamental chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₆ | [1] |

| Molecular Weight | 316.31 g/mol | [1] |

| IUPAC Name | 4-methoxy-9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one | N/A |

| CAS Number | 35214-81-4 | N/A |

| Canonical SMILES | CC(C)C(=O)COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2 | N/A |

| Appearance | White solid | [2] |

Solubility, Melting Point, and Stability:

Detailed experimental data regarding the specific solubility of this compound in various solvents, its precise melting point, and its stability under different pH, temperature, and light conditions are not extensively available in the public domain. However, furanocoumarins, as a class, are known to be sensitive to light and may undergo degradation upon prolonged exposure.[3][4][5] Stability studies on related furanocoumarins suggest that they are generally stable under typical storage conditions but can be susceptible to hydrolysis under extreme pH conditions.[3][4][5]

Spectroscopic Data:

Biological Activity: Cytotoxicity

This compound has demonstrated cytotoxic activity against human cancer cell lines, specifically hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cells. The half-maximal inhibitory concentration (IC50) values from these studies are presented below.

| Cell Line | IC50 (µM) |

| HeLa | 70.04 |

| HepG2 | 17.97 |

Experimental Protocols

The following section details a standard methodology for assessing the cytotoxicity of a compound like this compound against adherent cell lines, such as HeLa and HepG2, using the Sulforhodamine B (SRB) assay. This protocol is based on established methods and provides a framework for reproducing the cited biological activity data.[6][7][8][9][10]

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol:

-

Cell Seeding:

-

Culture HeLa or HepG2 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

-

Trypsinize and resuspend the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of desired concentrations.

-

Add 100 µL of the diluted compound solutions to the respective wells of the 96-well plate. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

-

Cell Fixation:

-

After the incubation period, gently remove the media.

-

Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

-

Incubate the plate at 4°C for 1 hour.

-

Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

-

SRB Staining:

-

Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plate to air dry completely.

-

-

Absorbance Measurement:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Shake the plate on a mechanical shaker for 5-10 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

-

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not been definitively elucidated in the available scientific literature. However, based on the activities of structurally similar chalcones and furanocoumarins, it is plausible that this compound may modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and survival.[11][12]

Potential signaling pathways that could be affected by this compound include the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer. The diagram below illustrates a generalized workflow for investigating the effect of a compound like this compound on a hypothetical signaling pathway.

The following diagram depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anti-cancer drug development. Further research would be required to determine if and how this compound interacts with this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. media.neliti.com [media.neliti.com]

- 3. Czech Journal of Food Sciences: Changes of furanocoumarins content in vegetables during storage [cjfs.agriculturejournals.cz]

- 4. web.vscht.cz [web.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. canvaxbiotech.com [canvaxbiotech.com]

- 8. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. scispace.com [scispace.com]

- 10. abcam.com [abcam.com]

- 11. Licochalcone D Inhibits Skin Epidermal Cells Transformation through the Regulation of AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

Isobyakangelicol: A Technical Overview of Its Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobyakangelicol is a natural coumarin compound found in the roots of Angelica dahurica.[1][2] This technical guide provides a summary of the available scientific data on its chemical structure, molecular weight, and known biological activities. The information is presented to support research and development efforts in the fields of oncology and medicinal chemistry.

Chemical Structure and Molecular Properties

This compound is a furanocoumarin, a class of organic chemical compounds characterized by a specific ring structure. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₆ | TargetMol[3] |

| Molecular Weight | 316.31 g/mol | TargetMol[3] |

| CAS Number | 35214-81-4 | GlpBio[2] |

Biological Activity

Research has shown that this compound exhibits antiproliferative effects against certain cancer cell lines. Specifically, it has been found to inhibit the growth of HeLa (human cervical cancer) and HepG2 (human liver cancer) cells.[2]

In Vitro Antiproliferative Activity

The potency of this compound's antiproliferative activity is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Cell Line | IC₅₀ (µM) | Source |

| HeLa | 70.04 | TargetMol[3] |

| HepG2 | 17.97 | TargetMol[3] |

Experimental Protocols

General Protocol: MTT Assay for Cell Viability

1. Cell Seeding:

- Culture cancer cells (e.g., HeLa, HepG2) in appropriate growth medium.

- Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Create a series of dilutions of the this compound stock solution in the cell culture medium.

- Replace the medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent).

3. Incubation:

- Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

4. MTT Addition and Incubation:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

5. Solubilization and Absorbance Reading:

- Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

- Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.

Hypothetical Signaling Pathway and Workflow

While the precise signaling pathway modulated by this compound has not been elucidated, many coumarin compounds are known to induce apoptosis in cancer cells through the PI3K/Akt signaling pathway. The following diagram illustrates a hypothetical mechanism of action for this compound based on the activity of similar compounds.

Caption: Hypothetical mechanism of this compound inducing apoptosis.

The following diagram illustrates a general experimental workflow for assessing the antiproliferative effects of a compound like this compound.

Caption: Workflow for in vitro assessment of this compound.

Conclusion

This compound is a natural product with demonstrated antiproliferative activity against specific cancer cell lines. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a therapeutic agent. The information and general protocols provided in this guide are intended to serve as a foundation for such future investigations.

References

An In-depth Technical Guide to the Natural Sources of Isobyakangelicol in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobyakangelicol is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Furanocoumarins are known for their phototoxic, photogenotoxic, and photomutagenic activities, which has led to research into their potential therapeutic applications, including in the treatment of skin diseases and as anticancer agents. This compound, in particular, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural plant sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and quantification, and an exploration of its potential role in cellular signaling pathways.

Natural Sources and Quantitative Data

This compound has been identified in several plant species, primarily within the Apiaceae (or Umbelliferae) family, which is known for its production of a diverse array of furanocoumarins. The primary documented source of this compound is Angelica dahurica, a perennial plant used in traditional Chinese medicine.

Table 1: Documented Plant Sources of this compound and Related Furanocoumarins

| Plant Species | Family | Plant Part(s) | Compound(s) Identified | Quantitative Data (this compound) |

| Angelica dahurica | Apiaceae | Roots | This compound, Byakangelicin, Oxypeucedanin, Imperatorin, etc.[1][3] | Data not specifically available for this compound. However, studies on related furanocoumarins in the roots have been conducted. |

| Nothosmyrnium japonicum | Apiaceae | Not specified | Furanocoumarins | Specific quantitative data for this compound is not available. |

| Glehnia littoralis | Apiaceae | Roots, Leaves, Fruits | Psoralen, Bergapten, Xanthotoxin, etc. | Specific quantitative data for this compound is not available. |

| Grapefruit (Citrus paradisi) | Rutaceae | Fruit | Bergapten, Bergamottin, etc.[4] | While a source of furanocoumarins, this compound has not been reported as a major constituent. |

Experimental Protocols

Extraction of this compound from Plant Material

The extraction of this compound from plant sources is a critical first step for its quantification and further study. Various methods can be employed, with the choice of solvent and technique significantly impacting the yield and purity of the extract.

1. Conventional Solvent Extraction (Maceration)

-

Principle: This method involves soaking the plant material in a solvent to dissolve the target compounds.

-

Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., roots of Angelica dahurica) and grind it into a fine powder to increase the surface area for extraction.

-

Maceration: Suspend the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol) in a sealed container. A common ratio is 1:10 (plant material:solvent, w/v).

-

Incubation: Allow the mixture to stand at room temperature for a period of 24 to 72 hours, with occasional agitation.

-

Filtration: Separate the extract from the solid plant residue by filtration through filter paper.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2. Ultrasound-Assisted Extraction (UAE)

-

Principle: This technique uses ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and mass transfer, thereby improving extraction efficiency and reducing extraction time.

-

Protocol:

-

Sample Preparation: Prepare the plant material as described for maceration.

-

Extraction: Place the powdered plant material in an extraction vessel with the chosen solvent.

-

Sonication: Immerse the vessel in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.

-

Filtration and Concentration: Follow the same steps as in the maceration protocol.

-

3. Supercritical Fluid Extraction (SFE)

-

Principle: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled, allowing for selective extraction. This method is considered a "green" technology due to the use of a non-toxic and environmentally benign solvent.

-

Protocol:

-

Sample Preparation: The powdered plant material is packed into an extraction vessel.

-

Extraction: Supercritical CO2, often modified with a co-solvent like ethanol to increase polarity, is passed through the extraction vessel.

-

Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.

-

Collection: The collected extract can then be further purified.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. A validated HPLC-UV method is suitable for the routine analysis of this compound in plant extracts.

-

Principle: The extract is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the extract are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is used to detect the compounds as they elute from the column.

-

Detailed Methodology:

-

Instrumentation: A standard HPLC system equipped with a pump, injector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a UV-Vis detector.

-

Mobile Phase: A gradient elution is typically employed for the separation of furanocoumarins. A common mobile phase consists of a mixture of water (often acidified with a small amount of formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The gradient program involves changing the proportion of the organic solvent over time to effectively separate compounds with different polarities.

-

Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol) at a known concentration. Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

Sample Preparation: Dissolve a known amount of the crude plant extract in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter to remove particulate matter, and inject a fixed volume (e.g., 10-20 µL) into the HPLC system.

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25-30°C.

-

Detection Wavelength: Furanocoumarins generally exhibit strong UV absorbance. The detection wavelength should be set at the maximum absorbance of this compound, which can be determined by acquiring a UV spectrum of the standard. A wavelength in the range of 254-330 nm is often suitable.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

-

Signaling Pathways and Logical Relationships

While direct studies on the specific signaling pathways modulated by this compound are limited, research on the broader class of furanocoumarins suggests potential interactions with key inflammatory and cell signaling cascades. Furanocoumarins from various plant sources, such as grapefruit, have been shown to modulate pathways including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] These pathways are crucial regulators of inflammation, cell proliferation, and apoptosis.

Hypothesized Signaling Pathway Involvement of this compound

Based on the known anti-inflammatory properties of some furanocoumarins, it is plausible that this compound may exert its effects through the modulation of the NF-κB and MAPK pathways.

-

NF-κB Signaling Pathway: This pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory genes. Furanocoumarins may inhibit this pathway by preventing the degradation of the inhibitory protein IκBα or by directly inhibiting the nuclear translocation of NF-κB.

-

MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a critical role in transducing extracellular signals to cellular responses, including inflammation and cell growth. Certain furanocoumarins have been shown to inhibit the phosphorylation and activation of key MAPK proteins, thereby downregulating downstream inflammatory responses.

Visualizations

Below are diagrams generated using Graphviz (DOT language) to illustrate the experimental workflow for this compound extraction and quantification, and a hypothesized signaling pathway.

Caption: Experimental workflow for the extraction and quantification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Prediction of Antioxidant Q-Markers for Angelica dahurica Based on the Dynamics Change in Chemical Compositions and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical Constituents, Folk Medicinal Uses, and Biological Activities of Genus Angelica: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and health effects of furanocoumarins in grapefruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Isobyakangelicol in Angelica dahurica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of isobyakangelicol, a significant furanocoumarin found in the medicinal plant Angelica dahurica. This document details the known enzymatic steps, intermediate compounds, and presents available quantitative data. Furthermore, it furnishes detailed experimental protocols for key analytical techniques and visualizations of the metabolic pathway to facilitate further research and drug development endeavors.

Introduction

Angelica dahurica, commonly known as Bai Zhi, is a perennial plant of the Apiaceae family, long used in traditional Chinese medicine. Its roots are a rich source of various bioactive compounds, particularly furanocoumarins, which are noted for their diverse pharmacological activities. Among these, this compound has garnered interest for its potential therapeutic properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel pharmaceuticals.

The Furanocoumarin Biosynthetic Pathway: An Overview

The biosynthesis of furanocoumarins in Angelica dahurica originates from the phenylpropanoid pathway. The core structure is derived from umbelliferone, which undergoes a series of prenylation, cyclization, and hydroxylation reactions catalyzed by various enzymes, primarily from the cytochrome P450 superfamily.

From Umbelliferone to Psoralen

The initial steps of the pathway leading to the central intermediate, psoralen, are well-established. Umbelliferone is first prenylated to form demethylsuberosin, which is then converted to (+)-marmesin. Subsequently, psoralen synthase catalyzes the formation of psoralen from (+)-marmesin.

Hydroxylation of Psoralen: A Key Branching Point

Psoralen serves as a crucial branch point in the synthesis of various furanocoumarins. In Angelica dahurica, specific cytochrome P450 enzymes catalyze the hydroxylation of psoralen at different positions, leading to the formation of key intermediates.

Integrative multi-omics studies have identified several cytochrome P450 enzymes involved in this stage of the pathway in Angelica dahurica. Specifically, CYP71AZ18 has been shown to catalyze the hydroxylation of psoralen at the C-5 position to produce bergaptol. Concurrently, CYP71AZ19 and CYP83F95 catalyze the hydroxylation at the C-8 position to yield xanthotoxol.[1]

The Putative Final Steps to this compound

The biosynthesis from xanthotoxol to byakangelicol and subsequently to this compound involves further modifications. While the complete enzymatic details are still under investigation, a putative pathway can be constructed based on the identified furanocoumarins in Angelica dahurica.

Byakangelicin is a known constituent of Angelica dahurica and is structurally related to this compound. It is hypothesized that byakangelicin is a direct precursor to this compound. The conversion of byakangelicin to this compound involves an isomerization reaction. However, the specific enzyme catalyzing this step has not yet been identified in Angelica dahurica or other furanocoumarin-producing plants.

Quantitative Data on Furanocoumarin Content

Several studies have quantified the furanocoumarin content in the roots of Angelica dahurica. This data is essential for understanding the metabolic flux through the pathway and for quality control of medicinal preparations.

| Furanocoumarin | Mean Content (mg/g dry weight) | Reference |

| Psoralen | 0.01819 | [2] |

| Xanthotoxol | 0.01930 | [2] |

| Xanthotoxin | 0.05268 | [2] |

| Bergapten | 0.1298 | [2] |

| Byakangelicin | 0.06268 | [2] |

| Imperatorin | 1.277 | [2] |

| Isoimperatorin | 0.6492 | [2] |

| Oxypeucedanin | 2.844 | [2] |

| Oxypeucedanin Hydrate | 0.2162 | [2] |

| This compound | Not explicitly quantified in this study |

Note: The concentration of this compound has been reported in qualitative studies but comprehensive quantitative data across different samples is limited.

Visualizing the Biosynthesis Pathway

To provide a clear overview of the metabolic route to this compound, the following diagrams illustrate the key steps and their relationships.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway in Angelica dahurica.

Extraction and Quantification of Furanocoumarins by HPLC

Objective: To extract and quantify this compound and other furanocoumarins from Angelica dahurica root samples.

Materials:

-

Dried root powder of Angelica dahurica

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

Reference standards for this compound, byakangelicin, and other furanocoumarins

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with a C18 column and UV or DAD detector

Procedure:

-

Extraction:

-

Weigh 1.0 g of dried, powdered Angelica dahurica root into a conical flask.

-

Add 20 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the residue in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

-

-

HPLC Analysis:

-

Filter the extracted sample through a 0.22 µm syringe filter before injection.

-

Prepare a series of standard solutions of known concentrations for each furanocoumarin.

-

Set up the HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Use a gradient elution program with a mobile phase consisting of (A) water (with or without 0.1% formic acid) and (B) acetonitrile. A typical gradient might be: 0-10 min, 20-40% B; 10-25 min, 40-70% B; 25-30 min, 70-20% B.

-

Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

-

Monitor the eluent at a wavelength of 254 nm or use a DAD detector to scan a range (e.g., 220-400 nm).

-

Inject the standard solutions to create a calibration curve.

-

Inject the sample extract and identify the peaks by comparing their retention times with the standards.

-

Quantify the amount of each furanocoumarin in the sample using the calibration curve.

-

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To analyze the expression levels of candidate genes involved in the this compound biosynthesis pathway.

Materials:

-

Angelica dahurica tissue samples (e.g., root, leaf)

-

Liquid nitrogen

-

RNA extraction kit (e.g., TRIzol or a plant-specific kit)

-

DNase I

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for target and reference genes

-

RT-qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Grind frozen Angelica dahurica tissue to a fine powder in liquid nitrogen.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target genes (e.g., CYP71AZ18, CYP71AZ19, CYP83F95, and putative isomerase genes) and stable reference genes.

-

Validate primer specificity by running a standard PCR and analyzing the products on an agarose gel to ensure a single amplicon of the correct size is produced.

-

Perform a melting curve analysis after the qPCR run to further confirm primer specificity.

-

-

RT-qPCR:

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Include no-template controls (NTCs) to check for contamination.

-

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the expression of one or more validated reference genes.

-

Heterologous Expression and Enzyme Assay of Cytochrome P450s

Objective: To functionally characterize the candidate cytochrome P450 enzymes involved in the furanocoumarin pathway.

Materials:

-

Expression vector (e.g., pYES-DEST52 for yeast, pETite for E. coli)

-

Competent cells (Saccharomyces cerevisiae or Escherichia coli)

-

Appropriate growth media and inducers (e.g., galactose for yeast, IPTG for E. coli)

-

Cell lysis buffer

-

Ultrasonicator or French press

-

Ultracentrifuge

-

Protein purification columns (if required)

-

NADPH

-

Substrate (e.g., psoralen, byakangelicin)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

LC-MS system for product identification and quantification

Procedure:

-

Heterologous Expression:

-

Clone the full-length cDNA of the target P450 gene into an appropriate expression vector.

-

Transform the expression construct into a suitable host strain (e.g., WAT11 yeast strain co-expressing an NADPH-cytochrome P450 reductase).

-

Grow the transformed cells in selective media and induce protein expression.

-

-

Microsome Isolation:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication or using a French press.

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.

-

Pellet the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g).

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Enzyme Assay:

-

Set up the reaction mixture containing the microsomal fraction, reaction buffer, and the substrate.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C).

-

Initiate the reaction by adding NADPH.

-

Incubate for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or ethyl acetate).

-

Extract the products with an organic solvent.

-

Analyze the products by LC-MS to identify and quantify the enzymatic products.

-

Conclusion and Future Directions

The biosynthesis of this compound in Angelica dahurica is a complex process involving multiple enzymatic steps. While significant progress has been made in elucidating the earlier stages of the furanocoumarin pathway, the final conversion of byakangelicin to this compound remains an area for future investigation. The identification and characterization of the putative isomerase responsible for this reaction will be a key step in fully understanding and potentially manipulating the production of this bioactive compound. The experimental protocols provided in this guide offer a robust framework for researchers to further explore this fascinating metabolic pathway.

References

An In-depth Technical Guide to Isobyakangelicol: Chemical Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobyakangelicol, a natural furanocoumarin primarily isolated from Angelica dahurica, has demonstrated noteworthy anti-proliferative effects against various cancer cell lines. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and known biological activities. Detailed experimental methodologies for assessing its anti-cancer effects are presented, alongside available data on its mechanism of action. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Identity and Properties

This compound is a naturally occurring furanocoumarin. Its chemical and physical properties are summarized in the tables below, providing a comprehensive overview for researchers.

Table 1: Chemical Identifiers of this compound

| Identifier Type | Identifier | Source |

| CAS Number | 35214-81-4 | [1][2][3] |

| PubChem CID | 5318521 | [4] |

| IUPAC Name | 4-methoxy-9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one | [4] |

| Molecular Formula | C17H16O6 | [2][4] |

| Synonyms | Anhydrobyakangelicin, 4-methoxy-9-(3-methyl-2-oxobutoxy)furo(3,2-g)chromen-7-one | [4] |

| InChI | InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,9H,8H2,1-3H3 | [4] |

| InChIKey | GYJATVZZLSOXTA-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)C(=O)COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2 | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 316.31 g/mol | [2][4] |

| Exact Mass | 316.09468823 g/mol | [4] |

| XLogP3 | 2.5 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 5 | [4] |

Biological Activity and Pharmacokinetics

Anti-Cancer Activity

This compound has been identified as a coumarin compound found in the roots of Angelica dahurica.[1][2] Laboratory studies have demonstrated its potential as an anti-cancer agent. Specifically, it has been shown to inhibit the growth of human cervical cancer (HeLa) and human liver cancer (HepG2) cells.[1][2]

Table 3: In Vitro Anti-proliferative Activity of this compound

| Cell Line | IC50 (µM) | Cancer Type | Source |

| HeLa | 70.04 | Cervical Cancer | [1][2] |

| HepG2 | 17.97 | Liver Cancer | [1][2] |

The molecular mechanisms underlying the anti-proliferative effects of this compound are not yet fully elucidated. Further research is required to identify the specific signaling pathways modulated by this compound.

Pharmacokinetics

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively documented in publicly available literature. However, studies on other furanocoumarins isolated from Angelica dahurica, such as oxypeucedanin, imperatorin, and isoimperatorin, have shown that these compounds are rapidly absorbed after oral administration in rats, reaching peak plasma concentrations within 40-75 minutes. This suggests that this compound may also exhibit relatively rapid oral absorption. It is important to note that the pharmacokinetic profile of a compound within a complex plant extract can differ from that of the isolated compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound of interest.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and differentiate between apoptotic, necrotic, and live cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent dye that can only enter cells with a compromised cell membrane, which is characteristic of late apoptotic and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways modulated by this compound in cancer cells. Therefore, a diagram of a specific signaling pathway cannot be provided at this time. Future research should focus on elucidating the molecular targets of this compound to understand its mechanism of action.

Below is a generalized experimental workflow for screening natural compounds for anti-cancer activity, which can be applied to the investigation of this compound.

Caption: Generalized workflow for anti-cancer drug discovery from natural products.

Conclusion

This compound presents as a promising natural compound with demonstrated anti-proliferative activity against cervical and liver cancer cell lines. This technical guide has consolidated the available chemical and biological data for this molecule and provided standardized experimental protocols to facilitate further research. A significant gap in the current knowledge is the lack of information regarding the specific molecular targets and signaling pathways affected by this compound. Future investigations should prioritize elucidating its mechanism of action to fully assess its therapeutic potential. The provided experimental workflows offer a roadmap for researchers to systematically explore the anti-cancer properties of this compound and similar natural products.

References

The Solubility Profile of Isobyakangelicol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Isobyakangelicol, a furanocoumarin of significant interest in phytochemical and pharmacological research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its solubility in various solvents, standardized experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Understanding the Solubility of this compound

This compound is a natural furanocoumarin, a class of organic compounds known for their photosensitizing effects and other biological activities. The solubility of this compound is a critical physicochemical parameter that influences its extraction from natural sources, formulation into therapeutic agents, and its behavior in biological systems.

Qualitative Solubility Overview

As a furanocoumarin aglycone, this compound exhibits solubility characteristics typical of this class of compounds. It is generally soluble in a range of organic solvents, attributable to its molecular structure which contains both polar and non-polar functionalities.

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in alcohols like methanol and ethanol. Chloroform and petroleum ether have also been effectively used for the extraction of similar furanocoumarins, suggesting good solubility.

-

Moderate Solubility: Likely in less polar organic solvents.

-

Low to Insoluble: Expected in water due to the predominantly non-polar nature of the furanocoumarin backbone.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a variety of solvents is not extensively reported in publicly available literature. To facilitate further research and application, this guide provides a standardized protocol for determining these values. The following table is presented as a template for researchers to populate with their experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Acetonitrile | ||||

| Ethyl Acetate | ||||

| Chloroform | ||||

| n-Hexane | ||||

| Other (Specify) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility, primarily based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in mg/mL and mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

This technical guide serves as a foundational resource for researchers working with this compound. While specific quantitative data is pending experimental determination, the provided qualitative overview and detailed protocol offer a robust framework for advancing the understanding and application of this promising natural compound.

Isobyakangelicol: A Preclinical Guide to its Anticancer Mechanism of Action

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Isobyakangelicol, a naturally occurring furanocoumarin belonging to the psoralen class of compounds, has emerged as a molecule of interest in preclinical cancer research. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing upon available data for the compound and analogous furanocoumarins. The primary anticancer effects of this chemical class are attributed to the induction of apoptosis and cell cycle arrest in cancer cells. This guide details the experimental protocols utilized to elucidate these mechanisms and presents available quantitative data to support these findings. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound is a furanocoumarin with the chemical formula C17H16O6 and the IUPAC name 4-methoxy-9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one. Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, and are known for their diverse pharmacological activities. Preclinical studies have begun to shed light on the anticancer potential of this compound and related compounds, suggesting a mechanism of action centered on the disruption of fundamental cellular processes in malignant cells.

Initial in vitro studies have demonstrated the cytotoxic effects of this compound against human cervical cancer (HeLa) and liver cancer (HepG2) cell lines. While detailed mechanistic studies on this compound are still emerging, the broader family of furanocoumarins has been more extensively studied, providing a foundational understanding of the likely pathways through which this compound exerts its anticancer effects. These mechanisms primarily involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

This technical guide aims to consolidate the available preclinical data and provide a detailed framework for researchers investigating the anticancer properties of this compound and other furanocoumarins.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The preclinical evidence strongly suggests that the primary anticancer mechanism of furanocoumarins, and by extension this compound, is the induction of apoptosis and cell cycle arrest in cancer cells.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Furanocoumarins have been shown to reinstate this process in malignant cells through the modulation of key signaling pathways. The induction of apoptosis is typically characterized by morphological changes such as cell shrinkage, membrane blebbing, and chromatin condensation, and is biochemically mediated by a cascade of enzymes called caspases.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and duplication. This process is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled growth. Furanocoumarins have been observed to interfere with the cell cycle machinery, causing arrest at specific phases, thereby preventing cancer cell proliferation.

Experimental Protocols

The following section details the standard experimental protocols used to investigate the mechanism of action of furanocoumarins like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (or other furanocoumarins) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).

-

MTT Incubation: Following treatment, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: After incubation, the MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where the cell membrane has been compromised.

Protocol:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time.

-

Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

PI staining of DNA is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with the compound of interest, harvested, and washed with PBS.

-

Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways, such as the Bcl-2 family of proteins (Bcl-2, Bax) and caspases (caspase-3, caspase-9).

Protocol:

-

Protein Extraction: After treatment with the furanocoumarin, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified using densitometry.

Quantitative Data Summary

Due to the limited availability of detailed preclinical studies on this compound, the following tables present representative quantitative data from studies on closely related furanocoumarins to illustrate the typical anticancer effects observed for this class of compounds.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines.

| Cell Line | IC50 (µM) | Incubation Time (hours) |

| HeLa (Cervical Cancer) | 70.04 | Not Specified |

| HepG2 (Liver Cancer) | 17.97 | Not Specified |

Table 2: Representative Data on Apoptosis Induction by a Furanocoumarin in a Human Cancer Cell Line (Hypothetical Data Based on Typical Findings).

| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells |

| Control | 0 | 2.5 ± 0.5 | 1.8 ± 0.3 |

| Furanocoumarin X | 10 | 15.2 ± 1.2 | 5.6 ± 0.8 |

| Furanocoumarin X | 25 | 28.9 ± 2.1 | 12.4 ± 1.5 |

| Furanocoumarin X | 50 | 45.7 ± 3.5 | 20.1 ± 2.0 |

Table 3: Representative Data on Cell Cycle Arrest Induced by a Furanocoumarin in a Human Cancer Cell Line (Hypothetical Data Based on Typical Findings).

| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 0 | 55.3 ± 2.8 | 28.1 ± 1.9 | 16.6 ± 1.5 |

| Furanocoumarin Y | 20 | 68.2 ± 3.1 | 15.5 ± 1.4 | 16.3 ± 1.7 |

| Furanocoumarin Y | 40 | 75.1 ± 3.9 | 10.2 ± 1.1 | 14.7 ± 1.6 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the anticancer action of furanocoumarins and the general workflows of the experimental protocols described.

Caption: Simplified intrinsic apoptosis pathway induced by this compound.

Caption: General mechanism of cell cycle arrest induced by this compound.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Conclusion

The available preclinical data, primarily from studies on related furanocoumarins, strongly indicate that this compound possesses anticancer properties mediated through the induction of apoptosis and cell cycle arrest. The experimental protocols and representative data presented in this guide provide a solid foundation for further investigation into the precise molecular targets and signaling pathways modulated by this compound. Future research should focus on conducting detailed dose-response and time-course studies with this compound across a broader range of cancer cell lines to confirm and expand upon these findings. Such studies will be crucial for the continued development of this compound as a potential therapeutic agent in oncology.

A Technical Guide to the Biological Activity of Isobyakangelicol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the biological activities of the furanocoumarin isobyakangelicol and its derivatives. Due to the limited specific research on this compound, this guide focuses extensively on its well-studied isomer, byakangelicin (BYA), as a proxy to understand its potential therapeutic applications. The primary biological activity discussed is its anti-inflammatory effect, with a focus on its mechanism of action in osteoarthritis models.

Introduction to this compound and Byakangelicin

This compound and byakangelicin are naturally occurring furanocoumarins, a class of organic compounds produced by various plants, notably in the root of Angelica dahurica. These compounds are structural isomers and are recognized for their diverse pharmacological potential. Byakangelicin, in particular, has garnered scientific interest for its potent anti-inflammatory properties, which are mediated through the modulation of key signaling pathways involved in the inflammatory response.

Anti-inflammatory Activity of Byakangelicin

Byakangelicin has demonstrated significant anti-inflammatory effects, particularly in the context of osteoarthritis (OA), a degenerative joint disease characterized by chronic inflammation and cartilage degradation.[1]

In Vitro Efficacy in Chondrocytes

In laboratory studies using mouse chondrocytes (cartilage cells) stimulated with interleukin-1β (IL-1β), a pro-inflammatory cytokine, byakangelicin treatment effectively suppressed the inflammatory cascade.[1] It inhibited the expression of key inflammatory mediators and enzymes responsible for cartilage matrix degradation.[1]

Table 1: In Vitro Anti-inflammatory Effects of Byakangelicin on IL-1β-induced Mouse Chondrocytes

| Target Molecule | Effect of Byakangelicin Treatment | Experimental Model |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression | IL-1β-induced mouse chondrocytes |

| Cyclooxygenase-2 (COX-2) | Inhibition of expression | IL-1β-induced mouse chondrocytes |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of expression | IL-1β-induced mouse chondrocytes |

| Interleukin-6 (IL-6) | Inhibition of expression | IL-1β-induced mouse chondrocytes |

| Type II Collagen | Promotion of expression | IL-1β-induced mouse chondrocytes |

| Aggrecan | Promotion of expression | IL-1β-induced mouse chondrocytes |

| ADAMTS5 | Inhibition of expression | IL-1β-induced mouse chondrocytes |

| Matrix Metalloproteinases (MMPs) | Inhibition of expression | IL-1β-induced mouse chondrocytes |

Source: Data compiled from in vitro studies on mouse chondrocytes.[1]

In Vivo Efficacy in Osteoarthritis Models

The protective effects of byakangelicin have been confirmed in animal models of osteoarthritis. In a surgical destabilization of the medial meniscus (DMM) mouse model, which mimics human OA, administration of byakangelicin led to the amelioration of disease progression.[1]

Mechanism of Action: Suppression of NF-κB Signaling

The primary anti-inflammatory mechanism of byakangelicin is its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[1][2] By inhibiting this pathway, byakangelicin effectively halts the production of these inflammatory mediators at the genetic level.

References

The Discovery and Isolation of Isobyakangelicol: A Technical Guide

Isobyakangelicol, a furanocoumarin of significant interest to the scientific community, was first isolated and identified in 1971 from the roots of Angelica dahurica. This guide provides an in-depth overview of its discovery, the history of its isolation, and the methodologies involved, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Isolation

The seminal work on the discovery of this compound was published in 1971 by two independent research groups. Perel'son et al. reported its isolation from Angelica dahurica in the journal Khimiya Prirodnykh Soedinenii (Chemistry of Natural Compounds).[1] Shortly thereafter, Saiki et al. also described the isolation of the compound, which they initially named neobyakangelicol or anhydrobyakangelicin, from the same plant species in Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan).[1] These initial studies laid the foundation for all subsequent research on this furanocoumarin.

The natural sources of this compound are primarily plants from the Angelica genus, with Angelica dahurica being the most prominent.[1] It has also been identified in other species, including Murraya koenigii.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is crucial for its application in research and drug development. The following table summarizes key reported values.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₆ | |

| Molecular Weight | 316.31 g/mol | |

| Melting Point | 108-109 °C | [1] |

| Appearance | Crystalline solid |

Experimental Protocols for Isolation

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While the original 1971 papers provide the foundational methods, modern protocols have been refined for improved yield and purity. Below is a generalized experimental workflow based on common phytochemical isolation techniques for furanocoumarins.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material Preparation: The roots of Angelica dahurica are collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus with a solvent such as ethanol or methanol. This process is carried out for several hours to ensure complete extraction of the desired compounds.

-

Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system, commonly a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the different components of the extract.

-

Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: The fractions rich in this compound are combined and further purified. This can be achieved through recrystallization from a suitable solvent or by using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Biological Activities and Signaling Pathways

This compound has been investigated for a range of biological activities, with a particular focus on its anti-inflammatory and anti-cancer properties.

Anti-inflammatory Effects and Signaling Pathways

Research suggests that this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways. While direct and conclusive evidence specifically for this compound is still emerging, studies on related furanocoumarins and extracts from Angelica species point towards the involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central regulators of the inflammatory response.

Potential Anti-inflammatory Mechanism of this compound

Caption: A proposed mechanism for the anti-inflammatory action of this compound.

This guide provides a comprehensive technical overview of the discovery and isolation of this compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isobyakangelicol from Angelica dahurica Roots

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting and purifying isobyakangelicol from the roots of Angelica dahurica. The protocols are based on established scientific literature and are intended for laboratory use.

Introduction

This compound is a furanocoumarin found in the roots of Angelica dahurica, a plant with a long history of use in traditional medicine. Coumarins from Angelica dahurica are known for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] this compound, specifically, has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[3] This document outlines detailed protocols for the extraction and purification of this compound for research and drug development purposes.

Data Presentation: Comparison of Extraction Methods

Several methods have been employed for the extraction of coumarins from Angelica dahurica roots. The choice of method can significantly impact the yield and purity of the desired compound. Below is a summary of quantitative data from various studies on the extraction of coumarins, including this compound.

| Extraction Method | Solvent | Key Parameters | Compound(s) Quantified | Yield/Content | Reference |

| Solvent Extraction | 70% Ethanol | Reflux extraction | Byakangelicol, Oxypeucedanin, Imperatorin, Phellopterin, Isoimperatorin | Not specified for individual compounds | [4] |

| Ultrasound-Assisted Extraction (UAE) | 75% Ethanol | 300 W, 50 Hz, 60 °C, 60 min | Total Coumarins | Not specified | [5] |

| UAE with Deep Eutectic Solvent (DES) | Choline chloride, citric acid, and water (1:1:2 molar ratio) | Liquid-solid ratio: 10:1 (mL/g), Time: 50 min, Temperature: 59.85 °C | Total Coumarins (including byakangelicin) | 1.18% | [5][6] |

| Microwave-Assisted Extraction (MAE) | Hexane | Temperature: 70 °C, Time: 10 min, Solvent-to-solid ratio: 20:1 | Furanocoumarins (from Heracleum sosnowskyi) | Angelicin: 2.3 mg/g, Bergapten: 3.14 mg/g | |

| MAE with Deep Eutectic Solvent (DES) | Tetrabutylammonium bromide and pyruvate (1:2 molar ratio) | Not specified | Bergapten, Oxypeucedanin, Imperatorin, Cnidilin, Isoimperatorin | Improved by 10.74% vs conventional | [7][8] |

Experimental Protocols

Preparation of Plant Material

-

Procurement and Identification : Obtain dried roots of Angelica dahurica. Ensure proper botanical identification.

-

Grinding : Grind the dried roots into a fine powder (e.g., 60 mesh) to increase the surface area for efficient extraction.[9]

-

Drying : Dry the powdered material in an oven at a controlled temperature (e.g., 60°C) to a constant weight to remove residual moisture.

Extraction Protocols

This protocol is a conventional and effective method for extracting coumarins.

-

Sample Preparation : Weigh 10 g of powdered Angelica dahurica root and place it in a flask.

-

Solvent Addition : Add 120 mL of 80% ethanol to achieve a solvent-to-solid ratio of 12:1 (mL/g).[9]

-

Ultrasonication : Place the flask in an ultrasonic bath. Set the parameters to:

-

Filtration : After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Solvent Evaporation : Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

-

Storage : Store the crude extract at 4°C for further purification.

MAE is a rapid extraction method that can improve efficiency.

-

Sample Preparation : Place 1 g of powdered Angelica dahurica root into a microwave extraction vessel.

-

Solvent Addition : Add an appropriate volume of a suitable solvent (e.g., 70% ethanol or a deep eutectic solvent).

-

Microwave Irradiation : Place the vessel in a microwave extractor and apply the optimized conditions. For example, for a related plant, the optimal conditions were:

-

Temperature: 70°C

-

Time: 10 minutes

-

-

Cooling and Filtration : Allow the mixture to cool to room temperature and then filter to separate the extract from the solid residue.

-

Solvent Evaporation : Remove the solvent from the filtrate using a rotary evaporator to yield the crude extract.

Purification of this compound

The crude extract contains a mixture of compounds. Purification is necessary to isolate this compound.

-

Column Chromatography :

-

Stationary Phase : Silica gel (e.g., 200-300 mesh).

-

Mobile Phase : A gradient of n-hexane and ethyl acetate is commonly used. Start with a low polarity solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate.

-

Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and UV detection (e.g., at 254 nm and 365 nm).

-

Pooling : Combine fractions containing the compound of interest based on the TLC profile.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

For final purification and quantification, reversed-phase HPLC is effective.

-

Column : A C18 column is typically used.[10]

-

Mobile Phase : A mixture of acetonitrile and water is a common mobile phase.[4][10]

-

Detection : UV detector set at a wavelength where this compound has maximum absorbance (e.g., 254 nm).[10]

-

Quantification : A calibration curve of a pure this compound standard should be used for accurate quantification.[10]

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3]

Caption: this compound inhibits the NF-κB signaling pathway.

References

- 1. Frontiers | The Angelica dahurica: A Review of Traditional Uses, Phytochemistry and Pharmacology [frontiersin.org]

- 2. The Prediction of Antioxidant Q-Markers for Angelica dahurica Based on the Dynamics Change in Chemical Compositions and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Byakangelicol, isolated from Angelica dahurica, inhibits both the activity and induction of cyclooxygenase-2 in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of five coumarins in Angelicae dahuricae Radix by HPLC/UV and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-assisted extraction of bioactive components from Angelica dahurica using the tailor-made natural deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]